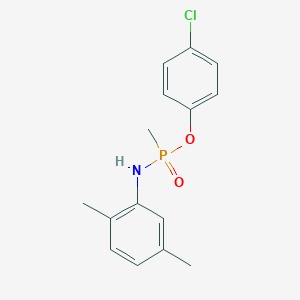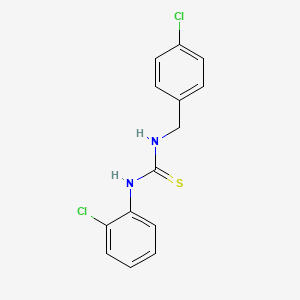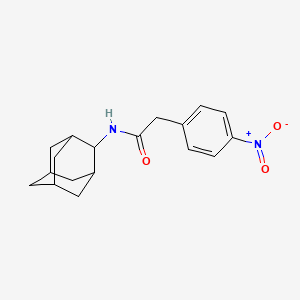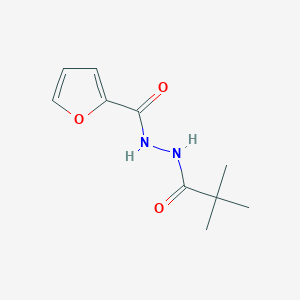![molecular formula C14H19N3O B5723645 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, commonly known as IMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that is widely used in the synthesis of various drugs and pharmaceuticals. IMPT has been found to have a broad range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of IMPT is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
IMPT has been found to have a broad range of biochemical and physiological effects. It has been found to have antioxidant activity, which may help to protect cells from oxidative damage. IMPT has also been found to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, IMPT has been found to have analgesic activity, which may help to reduce pain.
Advantages and Limitations for Lab Experiments
One advantage of using IMPT in lab experiments is its broad range of biological activities. It has been found to have antibacterial, antifungal, and antiviral activities, as well as cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new drugs and pharmaceuticals. However, one limitation of using IMPT in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells as well as cancer cells, so care must be taken when using it in experiments.
Future Directions
There are several future directions for research on IMPT. One area of research is the development of new drugs and pharmaceuticals based on IMPT. Its broad range of biological activities makes it a promising candidate for the development of new antimicrobial agents and anticancer drugs. Another area of research is the investigation of the mechanism of action of IMPT. Further studies are needed to fully understand how IMPT works and how it can be used to treat various diseases. Finally, research is needed to investigate the potential toxicity of IMPT and to develop methods to mitigate any potential harmful effects.
Synthesis Methods
The synthesis of IMPT involves the reaction of 5-isopropyl-2-methylphenol with ethyl chloroacetate to form ethyl 2-(5-isopropyl-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-(5-isopropyl-2-methylphenoxy)ethyl)hydrazine. Finally, the triazole ring is formed by the reaction of the hydrazine intermediate with sodium azide in the presence of copper sulfate.
Scientific Research Applications
IMPT has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been found to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. IMPT has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
properties
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11(2)13-5-4-12(3)14(8-13)18-7-6-17-10-15-9-16-17/h4-5,8-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJUVHWZGFWIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)


![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

